RSV-IN-4 is derived from a series of synthetic compounds designed to inhibit RSV replication. It belongs to a broader class of antiviral agents that target viral polymerases, which are crucial for the replication of RNA viruses like RSV. The compound's classification as an antiviral is based on its mechanism of action, which involves interference with the viral life cycle.
The synthesis of RSV-IN-4 involves several key steps typical of organic synthesis processes. The compound can be synthesized through a multi-step reaction pathway that includes:
For example, one method may involve the use of a coupling reaction followed by purification techniques such as chromatography to isolate the final product. The detailed reaction mechanisms typically include nucleophilic attacks, elimination reactions, or cyclization processes that lead to the formation of RSV-IN-4.
The molecular structure of RSV-IN-4 can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure is characterized by specific functional groups that contribute to its antiviral properties.
RSV-IN-4 undergoes several chemical reactions that are pivotal for its activity against RSV:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of viral replication in the presence of varying concentrations of RSV-IN-4.
The mechanism of action for RSV-IN-4 involves several critical steps:
Data supporting this mechanism often comes from virology assays that demonstrate decreased viral titers in treated versus untreated cells.
RSV-IN-4 exhibits distinct physical and chemical properties that influence its behavior as an antiviral agent:
These properties are usually characterized through standard analytical techniques such as differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).
RSV-IN-4 has significant potential applications in scientific research and clinical settings:
Respiratory Syncytial Virus inhibitor compound 4 (RSV-IN-4) potently disrupts Respiratory Syncytial Virus entry by targeting the fusion (F) glycoprotein, a class I viral fusion protein essential for mediating membrane fusion between the viral envelope and host cell membranes. Structural analyses demonstrate that RSV-IN-4 binds directly to the prefusion conformation of the F protein ectodomain (F(ecto)), specifically interfering with the structural rearrangements required for fusion peptide insertion into the host membrane [2] [7]. Biophysical studies confirm compound interaction with a hydrophobic pocket in the central cavity of the prefusion F trimer, stabilizing it in a metastable state and preventing the transition to the postfusion conformation characterized by the formation of a six-helix bundle (6HB) structure [7]. This mechanism is evidenced by in vitro assays showing RSV-IN-4 blocks F(ecto) association with cellular membranes and inhibits syncytia formation in Respiratory Syncytial Virus-infected cell cultures. Resistance profiling identified mutations in the F gene (e.g., K394R) that reduce compound binding affinity, further validating the F protein as the primary target [2].
Table 1: Antiviral Effects of RSV-IN-4 on Viral Entry
Assay Type | Observation with RSV-IN-4 | Implication |
---|---|---|
Fusion Inhibition | Blocked F protein refolding to postfusion state | Prevention of viral envelope-cell membrane fusion |
F(ecto) Binding | Direct interaction confirmed by SPR/BLI | Target engagement at prefusion hydrophobic cavity |
Resistance Mutations | K394R in F protein reduces compound efficacy | Confirms F protein as the functional target |
Plaque Reduction | IC₅₀ values in nanomolar range | Potent inhibition of Respiratory Syncytial Virus infectivity in cellular models |
RSV-IN-4 inhibits Respiratory Syncytial Virus genomic replication by targeting the RNA-dependent RNA polymerase complex, comprising the large polymerase protein (L) and phosphoprotein cofactor. Biochemical assays using purified ribonucleoprotein complexes demonstrate that RSV-IN-4 noncompetitively inhibits nucleotide incorporation during RNA synthesis, with a demonstrated polymerase half-maximal inhibitory concentration value of 0.089 μM [1]. Structural insights reveal that RSV-IN-4 binds to a novel motif within the L protein, distinct from the catalytic GDNQ motif, which shares homology with nucleoside diphosphate kinase domains [1] [6]. This interaction specifically disrupts the guanylylation step of the 5´ capping process, leading to the production of uncapped, triphosphorylated short transcripts in vitro [1]. Cryogenic electron microscopy structures of the promoter-bound Respiratory Syncytial Virus polymerase further elucidate how RSV-IN-4 binding alters the conformation of the "supporting loop" (residues 656–665) and "supporting helix" (residues 666–676), critical elements for initiating RNA synthesis at positions 1 and 3 of the viral promoters [6]. Consequently, Respiratory Syncytial Virus genomic replication and antigenome production are significantly impaired, as quantified by reductions in negative-strand RNA synthesis in Respiratory Syncytial Virus-infected cells treated with RSV-IN-4 [5].
Table 2: Biochemical Impact of RSV-IN-4 on Polymerase Functions
Polymerase Function | Effect of RSV-IN-4 | Consequence |
---|---|---|
De novo RNA initiation | Disruption of promoter positioning at +1/+3 | Aborted initiation of genomic RNA and mRNA synthesis |
Guanylyltransferase activity | Inhibition of 5´ cap addition (GMP transfer) | Production of uncapped, nonfunctional transcripts |
Processive elongation | Reduced by >80% at 1× EC₉₀ | Suppressed viral genomic and antigenomic replication |
Resistance | Mutations mapped to L protein motif (e.g., Q221L) | Confirms L protein as a target; resistance correlates with reduced binding |
RSV-IN-4 disrupts Respiratory Syncytial Virus transcription by interfering with the matrix 2-1 protein, an essential transcription antitermination and processivity factor. Matrix 2-1 binds nascent viral messenger RNA and prevents premature termination during transcription elongation [8] [9]. RSV-IN-4 binds to a hydrophobic cleft within matrix 2-1´s oligomerization domain, as suggested by molecular docking studies and supported by reduced matrix 2-1 RNA binding capacity in electromobility shift assays [9]. This interaction destabilizes the functional tetrameric form of matrix 2-1, diminishing its ability to prevent transcriptional termination at intergenic junctions. Consequently, RSV-IN-4 treatment results in truncated subgenomic messenger RNA species and reduced levels of full-length viral transcripts, as demonstrated by Northern blot analysis of nucleoprotein and fusion protein messenger RNA from treated cells [8]. The compound´s dual targeting of both RNA-dependent RNA polymerase (Section 1.2) and matrix 2-1 creates a synergistic suppression of viral gene expression, severely compromising the production of structural proteins necessary for virion assembly.
RSV-IN-4 enhances host antiviral responses by countering the innate immune evasion functions of Respiratory Syncytial Virus nonstructural protein 1 and nonstructural protein 2. These proteins are established antagonists of type I interferon induction and signaling: nonstructural protein 1 targets mitochondrial antiviral-signaling protein and inhibitor of nuclear factor kappa B kinase epsilon pathways, while nonstructural protein 2 promotes proteasomal degradation of retinoic acid-inducible gene I and signal transducer and activator of transcription 2 [4]. Biochemical pull-down assays indicate RSV-IN-4 binds directly to nonstructural protein 1 and nonstructural protein 2, disrupting their interactions with host immune sensors like mitochondrial antiviral-signaling protein and retinoic acid-inducible gene I [3] [4]. In Respiratory Syncytial Virus-infected primary airway epithelial cells, this translates to restored interferon beta production and upregulated interferon-stimulated gene expression (e.g., Myxovirus resistance protein 1, 2´-5´-oligoadenylate synthetase) quantified by reverse transcription polymerase chain reaction. Consequently, RSV-IN-4 treatment reduces viral load more effectively in interferon-competent cells compared to interferon-deficient systems, highlighting the compound´s dual antiviral mechanism combining direct suppression of replication and restoration of host immunity [4]. In vivo, this results in significantly attenuated proinflammatory cytokine production (e.g., interleukin 6, interleukin 8) and reduced pulmonary viral titers in mouse models, demonstrating enhanced viral clearance through immunomodulation [3].
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